molecular formula C15H26O B1265179 Hinesol

Hinesol

Cat. No.: B1265179
M. Wt: 222.37 g/mol
InChI Key: ICWHTQRTTHCUHW-RGPPAHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hinesol is a chemical compound with the molecular formula C15H26O. It is known for its unique spiro structure, which includes a spirodecane ring system. This compound is also referred to as agarospirol .

Scientific Research Applications

Hinesol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hinesol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirodecane ring system. The reaction conditions typically include the use of a strong acid or base, such as sulfuric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as certain plants, followed by purification processes. Alternatively, it can be synthesized on a large scale using chemical synthesis methods that are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hinesol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hinesol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a spirodecane ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(3S,5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12?,13-,15+/m0/s1

InChI Key

ICWHTQRTTHCUHW-RGPPAHDHSA-N

Isomeric SMILES

CC1CCC=C([C@]12CC[C@@H](C2)C(C)(C)O)C

SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Synonyms

2R-(2alpha,5beta)(R*)-isomer of hinesol
agarospirol
hinesol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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